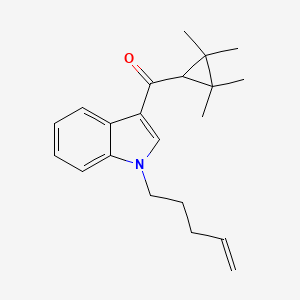
XLR11 N-(4-pentenyl) analog
Übersicht
Beschreibung
XLR11 N-(4-pentenyl) analog is a variant of XLR11, a synthetic cannabinoid (CB). It features a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB 2 receptor over the central CB 1 receptor . The N-(5-fluoropentyl) chain in XLR11, which increases binding to both CB receptors, is replaced with N-(4-pentenyl) in the analog .
Synthesis Analysis
A study has developed a simple, efficient, precise, and sensitive ultrahigh-performance liquid chromatography−tandem mass spectrometry method to simultaneously determine metabolites of XLR11 N-(4-hydroxypentyl) and this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetramethylcyclopropyl group and an N-(4-pentenyl) chain . The formal name of the compound is (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H27NO and a formula weight of 309.5 . It is a crystalline solid with solubility in DMF, DMSO, and ethanol .Wissenschaftliche Forschungsanwendungen
Metabolite Determination : A study by Kul, Cucu, and Ahmad (2020) developed a method using ultrahigh-performance liquid chromatography-tandem mass spectrometry for determining metabolites of XLR11 N-(4-pentenyl) analog in urine. This method is effective for detecting XLR11 metabolites, highlighting its significance in drug testing and forensic analysis (Kul, Cucu, & Ahmad, 2020).
Synthetic Cannabinoid Identification : Moore et al. (2017) used direct analysis in real-time coupled to time-of-flight mass spectrometry (DART-TOF-MS) and liquid chromatography quadruple time-of-flight mass spectrometry (LC-QTOF-MS) to identify synthetic cannabinoids, including XLR11, in herbal products. This illustrates the application of advanced analytical techniques in the identification of synthetic cannabinoids (Moore, Garvin, Thomas, & Grabenauer, 2017).
Metabolic Profiling : Jang et al. (2015) conducted a study on the metabolic profile of XLR11 in human urine using liquid chromatography-quadrupole time-of-flight mass spectrometry. They identified several metabolites and suggested specific markers for XLR11 intake, which is crucial for drug abuse detection (Jang, Kim, Park, Kim, Han, Baeck, Yang, & Yoo, 2015).
Genotoxicity Studies : Ferk et al. (2016) investigated the genotoxic properties of XLR11, showing that it causes DNA damage in human cells. This study is important for understanding the potential health risks associated with the consumption of synthetic cannabinoids (Ferk, Gminski, Al-Serori, Mišík, Nersesyan, Koller, Angerer, Auwärter, Tang, Arif, & Knasmüller, 2016).
Analytical Method Development for Hair Samples : Park et al. (2015) developed an analytical method to quantify XLR11 and its metabolites in hair, useful for long-term drug use detection. The method's selectivity, accuracy, and precision make it suitable for forensic applications (Park, Yeon, Lee, & In, 2015).
Wirkmechanismus
Target of Action
The primary targets of the XLR11 N-(4-pentenyl) analog are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and immune response.
Mode of Action
The this compound is a synthetic cannabinoid that reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . It also has an N-(4-pentenyl) chain, which increases binding to both CB receptors . This interaction with the CB receptors triggers a series of changes in the cell, leading to the compound’s effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the this compound These factors can include the presence of other drugs, patient health status, genetic factors, and more.
Biochemische Analyse
Biochemical Properties
XLR11 N-(4-pentenyl) analog, like its parent compound XLR11, is a synthetic cannabinoid . It reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor
Cellular Effects
Given its similarity to XLR11, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like XLR11, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLUQFOTQPMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043088 | |
| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445578-20-0 | |
| Record name | (1-(Pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH1J7Z46GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)
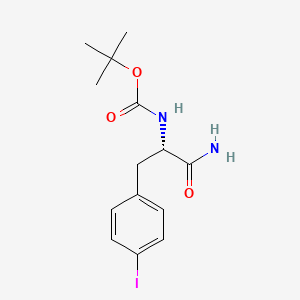
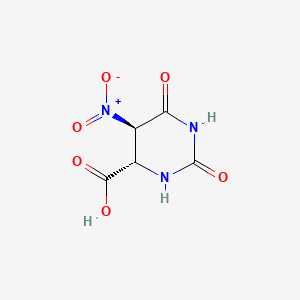
![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)
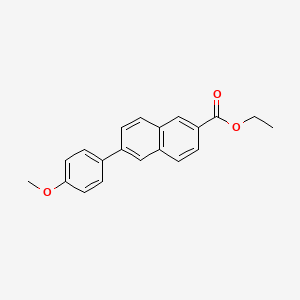
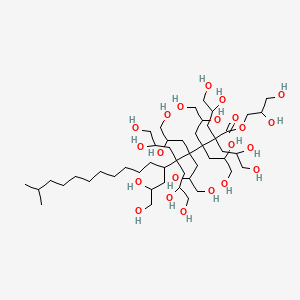

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
